molecular formula C10H16O2 B14451427 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol CAS No. 76185-09-6

2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol

Cat. No.: B14451427
CAS No.: 76185-09-6
M. Wt: 168.23 g/mol
InChI Key: AJRWWINKZKRWHS-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[311]hept-1-ene-3-peroxol is a complex organic compound characterized by its bicyclic structure and the presence of a peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol typically involves the oxidation of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene. This can be achieved using various oxidizing agents under controlled conditions to introduce the peroxol group. The reaction conditions often require careful temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the peroxol group into hydroxyl or other functional groups.

    Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated compounds, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol involves its ability to undergo redox reactions. The peroxol group can participate in electron transfer processes, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: A structurally similar compound without the peroxol group.

    α-Pinene: Another bicyclic compound with similar structural features but different functional groups.

Uniqueness

2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that lack this functional group.

Properties

CAS No.

76185-09-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-hydroperoxy-2,6,6-trimethylbicyclo[3.1.1]hept-1-ene

InChI

InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7,9,11H,4-5H2,1-3H3

InChI Key

AJRWWINKZKRWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(C2(C)C)CC1OO

Origin of Product

United States

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